molecular formula C5H4F9NO2S B1606437 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- CAS No. 68298-12-4

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-

Cat. No. B1606437
CAS RN: 68298-12-4
M. Wt: 313.14 g/mol
InChI Key: GFZPUWKGPNHWHD-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfonamide is derived from Nonafluoro-1-butanesulfonyl Fluoride (N649320), which is a useful perfluorinated compound (PFC) used in organic synthesis .


Synthesis Analysis

The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfonamide involves the use of Nonafluoro-1-butanesulfonyl Fluoride (N649320) as a precursor. This compound is a useful perfluorinated compound (PFC) used in organic synthesis .


Molecular Structure Analysis

The molecular formula of 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- is C8HF18NO4S2. It has a molecular weight of 581.199 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction thermochemistry data for 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- indicates that the free energy of reaction at standard conditions (Δ r G°) is 1189. ± 8.4 kJ/mol .

Scientific Research Applications

, is a type of perfluorinated compound (PFC) used in organic synthesis . PFCs are often used in the chemical industry due to their stability and unique properties .

  • Fluoropolymer Production

    • Perfluorinated compounds are often used in the production of fluoropolymers due to their stability and unique properties .
  • Pharmaceuticals and Agrochemicals

    • The introduction of fluorine or perfluorinated groups into organic molecules can significantly alter their properties, making perfluorinated compounds useful in the synthesis of pharmaceuticals and agrochemicals .
  • Materials Science

    • In materials science, perfluorinated compounds are used to create high-performance materials with unique properties, such as resistance to heat, chemicals, and electricity .

properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F9NO2S/c1-15-18(16,17)5(13,14)3(8,9)2(6,7)4(10,11)12/h15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZPUWKGPNHWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9SO2NHCH3, C5H4F9NO2S
Record name 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071373
Record name N-(Methyl)nonafluorobutanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-

CAS RN

68298-12-4
Record name N-Methylperfluorobutanesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068298124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(Methyl)nonafluorobutanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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